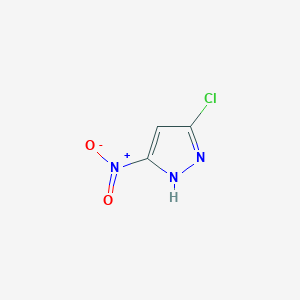

3-Chloro-5-nitro-1H-pyrazole

Übersicht

Beschreibung

3-Chloro-5-nitro-1H-pyrazole is a chemical compound with the molecular formula C3H2ClN3O2 . It is known for its versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Synthesis Analysis

Pyrazoles, including 3-Chloro-5-nitro-1H-pyrazole, are often used as starting materials for the preparation of more complex heterocyclic systems . The synthesis of 3(5)-aminopyrazoles is usually carried out by incorporating the NH2 group in the synthons rather than functionalization of the pre-built pyrazole, which corresponds most commonly to condensation reactions of 1,3-dielectrophilic nitriles and hydrazines .

Molecular Structure Analysis

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity. This can have an impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety, since a change in structure translates into changes in properties .

Chemical Reactions Analysis

Pyrazoles are known to exhibit tautomerism, which can influence their reactivity . This can have an impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Physical And Chemical Properties Analysis

3-Chloro-5-nitro-1H-pyrazole has a molecular weight of 147.52 . More detailed physical and chemical properties were not found in the retrieved sources.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- 3-Chloro-5-nitro-1H-pyrazole is used in the synthesis of various substituted pyrazoles, which are characterized using techniques such as NMR, ESI-MS, IR, and elemental analyses (Zhang et al., 2006).

Impact on Plant Physiology

- Research on a similar compound, 5-chloro-3-methyl-4-nitro-1H-pyrazole (CMNP), has shown its effects on plant physiology, causing starch degradation and senescence-related symptoms in plants (Alférez et al., 2007).

Bioorganic Applications

- Derivatives of 3-Chloro-5-nitro-1H-pyrazole have been studied for their inhibition of yeast α-glucosidase, indicating potential applications in bioorganic chemistry and pharmaceutical research (Chaudhry et al., 2017).

Functionalized Pyrazole Derivatives

- The compound is a precursor in the preparation of functionalized pyrazole derivatives and bicyclic ensembles, showcasing its role in the development of complex organic structures (Savosik et al., 2006).

Molecular Mechanism Studies

- It has been used in studies to understand the molecular mechanisms of nitropyrazole rearrangement, contributing to the field of theoretical and computational chemistry (Jasiński, 2020).

Reactivity and Synthesis

- Research into the reactivity and synthesis of 3,4,5-1H-Trinitropyrazole and its derivatives, including those with 3-Chloro-5-nitro-1H-pyrazole, helps in understanding nucleophilic substitution reactions and the synthesis of nitropyrazoles (Dalinger et al., 2013).

Antimalarial and Antiviral Research

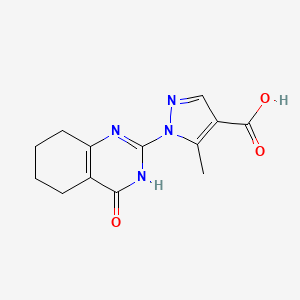

- Novel derivatives of 1-(7-chloroquinolin-4-yl)-4-nitro-1H-pyrazoles have been synthesized for potential applications in antimalarial and anti-SARS-CoV-2 research, highlighting the compound's significance in medicinal chemistry (Zapol’skii et al., 2022).

Tautomerism and Structural Studies

- Studies on tautomerism in disubstituted 1H-pyrazoles reveal insights into the structure and behavior of these compounds under different conditions (Kusakiewicz-Dawid et al., 2019).

Chemical Properties

- Investigations into the chemical properties of 5-chloro-4-nitropyrazoles contribute to the understanding of their reactivity and potential applications in various fields, including material science and pharmacology (Bozhenkov et al., 2006).

Zukünftige Richtungen

While specific future directions for 3-Chloro-5-nitro-1H-pyrazole were not found in the retrieved sources, pyrazoles in general are known for their versatility in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . This suggests that 3-Chloro-5-nitro-1H-pyrazole could potentially be used in similar applications.

Eigenschaften

IUPAC Name |

3-chloro-5-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN3O2/c4-2-1-3(6-5-2)7(8)9/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPLHVWLDQZZOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-nitro-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1436666.png)

![3-mercapto-5-propyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one](/img/structure/B1436667.png)

![6-cyclopropyl-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436669.png)

![4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1436671.png)

![3-(3-chloro-4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1436673.png)

![3-(3-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1436676.png)

![2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride](/img/structure/B1436679.png)

![2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1436681.png)

![4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol](/img/structure/B1436684.png)

![3-N-ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3,5-diamine](/img/structure/B1436685.png)